molecular formula C17H14O3 B5858956 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one

6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one

Cat. No. B5858956
M. Wt: 266.29 g/mol
InChI Key: KLYGYQWXCMHYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one, also known as tangeretin, is a flavonoid compound found in citrus fruits. It has been studied extensively for its potential health benefits, including its anticancer, anti-inflammatory, and antioxidant properties. In

Scientific Research Applications

Tangeretin has been studied extensively for its potential health benefits, including its anticancer, anti-inflammatory, and antioxidant properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Tangeretin also exhibits anti-inflammatory effects by reducing the production of inflammatory cytokines and enzymes. Its antioxidant properties help protect cells from oxidative damage, which is a major contributor to aging and various diseases.

Mechanism of Action

The mechanism of action of 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one is still being studied, but it is believed to involve the inhibition of various enzymes and signaling pathways. Tangeretin has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins. It also inhibits the activity of protein kinases, which are involved in cell signaling pathways. Additionally, 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one has been shown to modulate the expression of various genes involved in cancer development and progression.
Biochemical and Physiological Effects:
Tangeretin has been shown to have various biochemical and physiological effects, including the modulation of cell signaling pathways, gene expression, and enzyme activity. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Tangeretin also exhibits anti-inflammatory effects by reducing the production of inflammatory cytokines and enzymes. Its antioxidant properties help protect cells from oxidative damage, which is a major contributor to aging and various diseases.

Advantages and Limitations for Lab Experiments

Tangeretin has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. It can be extracted from citrus peels or synthesized chemically, making it readily available for research. However, 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in some experiments. Additionally, its low bioavailability can make it difficult to achieve therapeutic concentrations in vivo.

Future Directions

Future research on 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one could focus on its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress. Studies could also investigate the optimal dosages and delivery methods for 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one to achieve therapeutic effects in vivo. Additionally, research could explore the use of 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one in combination with other compounds or treatments to enhance its therapeutic effects. Finally, more studies could investigate the mechanisms of action of 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one to better understand its effects on cells and tissues.

Synthesis Methods

Tangeretin can be synthesized through various methods, including extraction from citrus fruits, chemical synthesis, and microbial fermentation. One of the most common methods is the extraction of 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one from citrus peels using organic solvents such as ethanol or methanol. Chemical synthesis involves the reaction of 2-hydroxyacetophenone with 3-methylbenzaldehyde in the presence of a base catalyst. Microbial fermentation involves the use of microorganisms such as Aspergillus niger to produce 6-methoxy-2-(3-methylphenyl)-4H-chromen-4-one from precursors such as hesperidin.

properties

IUPAC Name

6-methoxy-2-(3-methylphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-4-3-5-12(8-11)17-10-15(18)14-9-13(19-2)6-7-16(14)20-17/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYGYQWXCMHYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-(3-methylphenyl)chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.